molecular formula C12H9FN2O B1398884 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone CAS No. 868360-51-4

1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone

Cat. No.: B1398884
CAS No.: 868360-51-4
M. Wt: 216.21 g/mol
InChI Key: KOJQAPINLXPTSI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone is an organic compound that belongs to the class of pyrimidine derivatives This compound features a fluorophenyl group attached to a pyrimidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 3-fluorophenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-2-pyrimidin-4-ylethanone can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-2-pyrimidin-4-ylethanone: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    1-(3-Bromophenyl)-2-pyrimidin-4-ylethanone:

    1-(3-Methylphenyl)-2-pyrimidin-4-ylethanone: Features a methyl group, which can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-2-9(6-10)12(16)7-11-4-5-14-8-15-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJQAPINLXPTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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